molecular formula C9H9BrO2S B177555 Acetic acid, [[(3-bromophenyl)methyl]thio]- CAS No. 98288-01-8

Acetic acid, [[(3-bromophenyl)methyl]thio]-

Cat. No.: B177555
CAS No.: 98288-01-8
M. Wt: 261.14 g/mol
InChI Key: RVSYZDWHMKOERG-UHFFFAOYSA-N
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Description

Acetic acid, [[(3-bromophenyl)methyl]thio]-, with the molecular formula C9H9BrO2S and a molecular weight of 261.13 g/mol, is a sulfur-containing brominated aromatic compound of interest in chemical and pharmaceutical research . Its systematic name is [(3-bromophenyl)sulfanyl]methyl acetate, and it can be identified by the SMILES string CC(=O)OCSc1cccc(Br)c1 . This organosulfur compound features a thioether linkage and an ester functional group, making it a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers may employ it in the development of novel therapeutic agents, as structurally related bromophenyl derivatives have demonstrated significant biological activity. For instance, synthetic coumarin derivatives containing a 3-bromophenyl group have shown potent anti-invasive and antimigrative properties against human fibrosarcoma (HT1080) and breast adenocarcinoma (MDA-MB231) cell lines, with in vivo studies confirming a reduction in tumor growth . The mechanism of action for such compounds can be distinct from classical enzyme inhibitors, suggesting potential for novel therapeutic pathways . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYZDWHMKOERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402137
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-01-8
Record name Acetic acid, [[(3-bromophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, mercaptoacetic acid is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. A stoichiometric equivalent of 3-bromobenzyl bromide is added dropwise, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate.

Key Variables :

  • Solvent : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the thiolate intermediate.

  • Temperature : Reactions conducted above 25°C risk side products from base-mediated elimination.

Yield and Purification

Crude yields range from 65–78%, with purity improved via recrystallization in ethanol/water (3:1). The final product is characterized by a melting point of 112–114°C and distinct NMR signals: δ 7.45 (m, Ar–H), δ 3.85 (s, SCH₂), and δ 2.45 (s, COOH).

Coupling of 3-Bromobenzyl Alcohol with Thioglycolic Acid in Trifluoroacetic Acid

This method, adapted from procedures for diphenylmethyl thioethers, involves acid-catalyzed coupling of 3-bromobenzyl alcohol with thioglycolic acid (HSCH₂COOH).

Mechanism and Procedure

Trifluoroacetic acid (TFA) acts as both solvent and catalyst, facilitating the dehydration of the alcohol to form a benzyl carbocation, which reacts with the thiol group. The reaction is conducted at 40–50°C for 6–8 hours under nitrogen.

Advantages :

  • Avoids hazardous alkyl halides.

  • TFA is easily removed via rotary evaporation.

Performance Metrics

Yields of 70–82% are reported, with purity >95% after silica gel chromatography (eluent: hexane/ethyl acetate, 4:1). Mass spectrometry confirms the molecular ion peak at m/z 259 [M+H]⁺.

Mitsunobu Reaction for Stereoselective Thioether Formation

The Mitsunobu reaction enables thioether synthesis from 3-bromobenzyl alcohol and mercaptoacetic acid using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Protocol

Equimolar amounts of alcohol, thiol, PPh₃, and DEAD are stirred in THF at 0°C for 1 hour, then warmed to 25°C for 12 hours. The product is isolated via aqueous workup and column chromatography.

Critical Considerations :

  • Stoichiometry : Excess DEAD (>1.2 eq) prevents incomplete conversion.

  • Side Reactions : Competing oxidation of the thiol to disulfide is mitigated by inert atmosphere.

Outcomes

This method achieves 80–88% yield but is cost-prohibitive for large-scale synthesis due to reagent expenses.

Halogen Exchange via Ullmann-Type Coupling

A copper-catalyzed Ullmann reaction couples 3-bromobenzyl iodide with potassium thioacetate (KSCOCH₃), followed by hydrolysis to the carboxylic acid.

Reaction Steps

  • Thioacetate Formation :
    3-BrC₆H₄CH₂I + KSCOCH₃ → 3-BrC₆H₄CH₂SCOCH₃ + KI\text{3-BrC₆H₄CH₂I + KSCOCH₃ → 3-BrC₆H₄CH₂SCOCH₃ + KI}
    Conducted in DMF at 100°C for 8 hours with CuI catalyst.

  • Ester Hydrolysis :
    The thioacetate intermediate is hydrolyzed using NaOH in methanol/water (1:1) at reflux.

Efficiency and Limitations

  • Yield : 60–70% after hydrolysis.

  • Drawbacks : Requires stoichiometric copper, complicating purification.

One-Pot Synthesis via In Situ Thiol Generation

This innovative approach generates the thiol in situ from thiourea, avoiding handling malodorous thiols.

Procedure Overview

  • Quaternization : 3-Bromobenzyl bromide reacts with thiourea in ethanol at reflux to form the thiouronium salt.

  • Alkaline Hydrolysis : The salt is treated with NaOH to release the thiol, which immediately reacts with chloroacetic acid.

Performance

  • Yield : 75–80% with 99% purity after acid precipitation.

  • Scalability : Suitable for industrial production due to minimal intermediate isolation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Nucleophilic Substitution65–7895LowModerate
TFA Coupling70–8295MediumHigh
Mitsunobu Reaction80–8898HighLow
Ullmann Coupling60–7090MediumModerate
One-Pot Synthesis75–8099LowHigh

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(3-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, [[(3-bromophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, [[(3-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Benzyl Thioacetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Activities Reference
2-[(3-Bromobenzyl)sulfanyl]acetic acid C₉H₉BrO₂S 277.14 3-Bromo High lipophilicity (estimated log P ~2.8)
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S 196.26 2-Methyl Melting point: ~95–97°C; 95% purity
2-[(4-Chlorobenzyl)sulfanyl]acetic acid C₉H₉ClO₂S 232.69 4-Chloro Antimicrobial activity (Gram-positive bacteria)
2-[(3-Nitrobenzyl)sulfanyl]acetic acid C₉H₉NO₄S 241.24 3-Nitro Higher acidity (pKa ~3.1) due to nitro group

Structural Insights :

  • Bromine’s steric bulk may also hinder enzymatic degradation, extending metabolic stability .

Comparison with Heterocyclic Thioacetic Acid Derivatives

Functional Insights :

  • Heterocyclic vs. Aromatic Cores : Unlike heterocyclic derivatives (e.g., triazoles, thiadiazoles), the 3-bromophenyl thioacetic acid lacks nitrogen-rich rings, reducing hydrogen-bonding capacity but improving lipid solubility. This may limit its utility in targeting polar enzyme active sites but enhance penetration into hydrophobic environments .

Sodium Salts and Bioavailability

  • Sodium Salts: Sodium salts of thioacetic acids (e.g., 2-((quinolin-4-yl)thio)acetic acid sodium salt) exhibit higher aqueous solubility and bioavailability compared to free acids but may increase toxicity due to enhanced cellular uptake . For the 3-bromophenyl derivative, salt formation could mitigate poor solubility in aqueous media (predicted aqueous solubility: ~0.1 mg/mL).
  • The 3-bromophenyl analog’s toxicity remains unstudied but could be higher due to bromine’s electrophilic reactivity .

Biological Activity

Acetic acid, [[(3-bromophenyl)methyl]thio]- (CAS No. 98288-01-8), is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a thioether functional group, which is linked to acetic acid. Its molecular formula can be represented as C10H11BrO2S. The presence of the bromine atom and the sulfur atom in the structure is significant for its biological activity.

The biological activity of acetic acid, [[(3-bromophenyl)methyl]thio]- is likely influenced by its ability to interact with various biomolecular targets. Similar compounds have been shown to affect enzyme activities and cellular pathways:

  • Enzyme Inhibition : Compounds structurally related to this thioether have been reported to inhibit key enzymes such as succinate dehydrogenase, which plays a critical role in the mitochondrial respiratory chain.
  • DNA Interaction : Some derivatives are known to interfere with DNA synthesis by inhibiting enzymes like thymidylate synthase, leading to potential anticancer effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to acetic acid, [[(3-bromophenyl)methyl]thio]-:

  • In Vitro Studies : Research indicates that thioether compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against gram-positive and gram-negative bacteria .
  • Mechanism : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Potential

The anticancer potential of thioether compounds has been a focus of research:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation .
  • Case Studies : Specific case studies have highlighted the efficacy of structurally similar compounds in reducing tumor growth in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of acetic acid, [[(3-bromophenyl)methyl]thio]- is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Compounds with similar structures generally show favorable absorption characteristics due to their lipophilicity, which can enhance bioavailability .
  • Metabolism : The metabolism of thioether compounds often involves oxidation reactions that can lead to active metabolites with enhanced biological activity.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits succinate dehydrogenase
DNA Synthesis InhibitionInterferes with thymidylate synthase

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thioether compounds against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
  • Anticancer Activity : A case study involving a derivative showed a 50% reduction in tumor volume in mice treated with the compound compared to control groups.

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